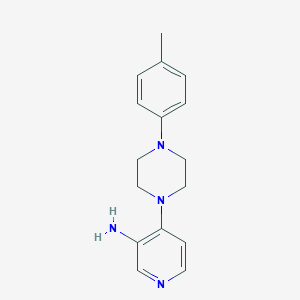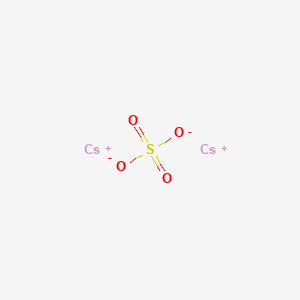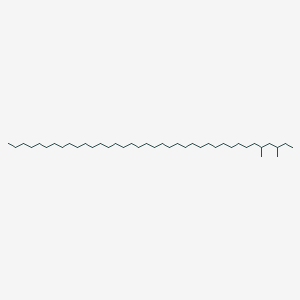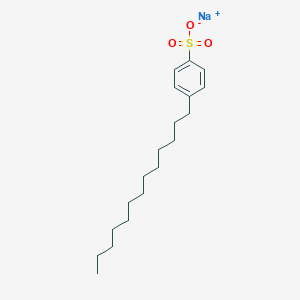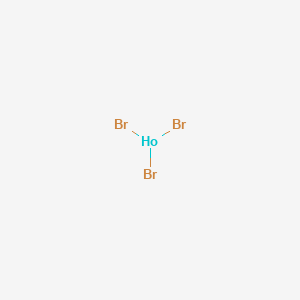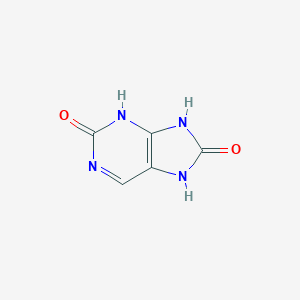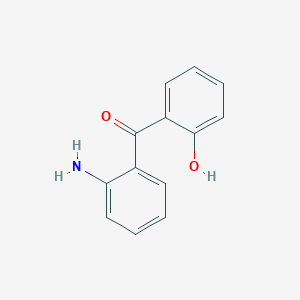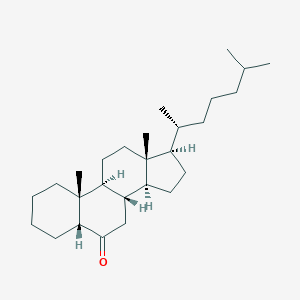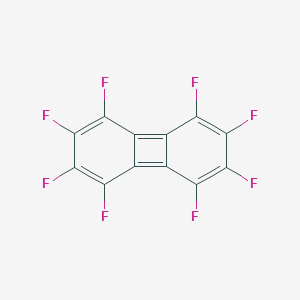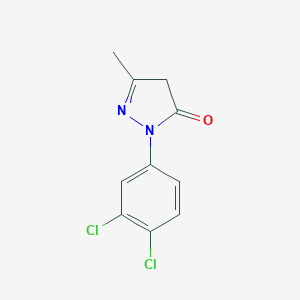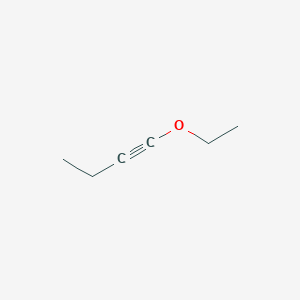
1-Ethoxy-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-butyne, also known as ethyl propargyl ether, is a chemical compound that belongs to the family of alkynes. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-1-butyne is not well understood. However, it is believed to act as an alkylating agent, reacting with various nucleophiles such as amino acids, DNA, and RNA. This leads to the formation of covalent bonds between the compound and the nucleophile, which can result in changes in the structure and function of the molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Ethoxy-1-butyne have not been extensively studied. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent. It has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethoxy-1-butyne in lab experiments is its ease of synthesis. It is also a relatively stable compound, making it easy to handle and store. However, one limitation is its potential toxicity, which can pose a risk to researchers if not handled properly. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-Ethoxy-1-butyne. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine its activity against various types of bacteria and fungi, as well as its mechanism of action. In addition, research on the use of 1-Ethoxy-1-butyne in the synthesis of novel organic compounds and polymer materials is also an area of interest.
Méthodes De Synthèse
1-Ethoxy-1-butyne can be synthesized by reacting propargyl alcohol with 1-Ethoxy-1-butyne iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and produces 1-Ethoxy-1-butyne as the main product. The synthesis method is simple and efficient, making it a popular choice for producing this compound.
Applications De Recherche Scientifique
1-Ethoxy-1-butyne has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions to introduce the propargyl group into organic molecules. It has also been used as a starting material for the synthesis of other compounds such as pyrazoles, pyrimidines, and triazoles. In addition, 1-Ethoxy-1-butyne has been used in the preparation of polymer materials and as a solvent in electrochemical studies.
Propriétés
Numéro CAS |
14272-91-4 |
|---|---|
Nom du produit |
1-Ethoxy-1-butyne |
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
1-ethoxybut-1-yne |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |
Clé InChI |
NUXCHNORRRTFCY-UHFFFAOYSA-N |
SMILES |
CCC#COCC |
SMILES canonique |
CCC#COCC |
Synonymes |
1-Ethoxy-1-butyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
